Product packaging for Bicyclo[3.2.1]octa-2,6-diene(Cat. No.:CAS No. 4096-95-1)

Bicyclo[3.2.1]octa-2,6-diene

Cat. No.: B14177032
CAS No.: 4096-95-1
M. Wt: 106.16 g/mol
InChI Key: VTYQQMGYHHVPMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context and Evolution of Research Interest in Bridged Bicyclic Dienes

The study of bridged bicyclic systems, such as bicyclo[3.2.1]octa-2,6-diene, has been a fertile ground for developing and testing theories of chemical bonding and reactivity. The inherent strain and defined spatial arrangement of atoms in these molecules lead to chemical behaviors not observed in their acyclic counterparts. Early interest was often driven by the desire to understand the consequences of geometric constraints on stability and reaction pathways.

Over time, research has evolved from fundamental investigations to the application of these systems in complex chemical synthesis. Molecules containing bridged bicyclic frameworks are present in numerous biologically active compounds, making their efficient synthesis a key objective. researchgate.net The bicyclo[3.2.1]octane skeleton, for instance, is a common subunit in over three-quarters of a large family of more than 1600 tetracyclic diterpenoids. researchgate.net The development of methods to construct and functionalize these bridged systems, including the use of chiral dienes as ligands in enantioselective catalysis, highlights their contemporary importance. nih.gov

Structural Characteristics and Their Implications for Intrinsic Chemical Behavior

The structure of this compound is characterized by a six-membered ring bridged by a single carbon atom, creating a five-membered and a seven-membered ring. This arrangement results in notable ring strain and a unique three-dimensional geometry. The molecule contains two double bonds, one in the six-membered ring and one in the five-membered ring, which are not conjugated in the classical sense but are held in close spatial proximity.

This fixed orientation of the π-systems has profound implications for the molecule's reactivity. For instance, the anion formed by deprotonation of this compound exhibits unusual stability, a phenomenon that has been attributed to homoaromaticity, where delocalization of electrons occurs through space. researchgate.net The molecule readily participates in cycloaddition reactions, with the different double bonds exhibiting distinct reactivities. lookchem.com Furthermore, its framework can be functionalized through various reactions, including thermal rearrangements and metal-mediated transformations. cdnsciencepub.comrsc.org

Fundamental Significance within Bicyclic Systems Research and Synthetic Challenges

This compound and its derivatives are of fundamental significance for several reasons. They serve as model systems for studying the principles of pericyclic reactions, such as the Cope rearrangement, and for investigating the nature of through-space electronic interactions. cdnsciencepub.com The study of their anions has contributed significantly to the understanding of homoaromaticity, a key concept in physical organic chemistry. researchgate.net

From a synthetic perspective, the bicyclo[3.2.1]octane core is a desirable structural motif found in many natural products. cdnsciencepub.com However, the construction of this bicyclic system can be challenging. Key synthetic strategies often involve thermal rearrangements of other bicyclic systems, such as 6-vinylbicyclo[3.1.0]hex-2-enes. cdnsciencepub.com These reactions need to be carefully controlled to achieve the desired stereochemistry and functional group placement. The development of efficient and stereoselective methods for the synthesis and functionalization of this compound remains an active area of research, driven by its potential as a precursor to more complex and biologically relevant molecules. acs.org

Interactive Data Tables

Below are interactive tables summarizing key data for this compound.

Table 1: Compound Identifiers

IdentifierValue
IUPAC NameThis compound
CAS Number4096-95-1
Molecular FormulaC₈H₁₀
Molecular Weight106.16 g/mol
InChIInChI=1S/C8H10/c1-2-7-4-5-8(3-1)6-7/h1-2,4-5,7-8H,3,6H2
InChIKeyVTYQQMGYHHVPMX-UHFFFAOYSA-N
Canonical SMILESC1C=CC2CC1C=C2

Data sourced from PubChem CID 138114. nih.gov

Table 2: Computed Properties

PropertyValue
XLogP3-AA2.4
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count0
Rotatable Bond Count0
Exact Mass106.078250319 Da
Monoisotopic Mass106.078250319 Da
Topological Polar Surface Area0 Ų
Heavy Atom Count8
Complexity142

Data sourced from PubChem CID 138114. nih.govechemi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10 B14177032 Bicyclo[3.2.1]octa-2,6-diene CAS No. 4096-95-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4096-95-1

Molecular Formula

C8H10

Molecular Weight

106.16 g/mol

IUPAC Name

bicyclo[3.2.1]octa-2,6-diene

InChI

InChI=1S/C8H10/c1-2-7-4-5-8(3-1)6-7/h1-2,4-5,7-8H,3,6H2

InChI Key

VTYQQMGYHHVPMX-UHFFFAOYSA-N

Canonical SMILES

C1C=CC2CC1C=C2

Origin of Product

United States

Advanced Synthetic Methodologies for Bicyclo 3.2.1 Octa 2,6 Diene and Its Functionalized Analogues

Cycloaddition-Based Synthetic Routes to Bicyclo[3.2.1]octa-2,6-diene Frameworks

Cycloaddition reactions represent a powerful and atom-economical approach for the construction of cyclic and polycyclic molecules. Various cycloaddition strategies have been employed to assemble the this compound core.

Diels-Alder Reaction Strategies and Polycyclic Product Formation

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of cyclic compound synthesis. Intramolecular Diels-Alder (IMDA) reactions have proven particularly effective in generating the bicyclo[3.2.1]octane skeleton. A key strategy involves the thermal isomerization of a 5-vinyl-1,3-cyclohexadiene derivative. nih.govmdpi.com This precursor, upon heating, undergoes an IMDA reaction to form a tricyclo[3.2.1.02,7]octane intermediate. Subsequent regioselective cleavage of the cyclopropane (B1198618) ring within this intermediate furnishes the desired bicyclo[3.2.1]octane framework. nih.govmdpi.com

For instance, the commercially available monoterpene (R)-carvone can be converted into a 5-vinyl-1,3-cyclohexadiene system. Heating this substrate in toluene (B28343) at high temperatures leads to the formation of a tricyclic intermediate, which can then be opened to yield highly functionalized, enantiopure bicyclo[3.2.1]octane derivatives. nih.govmdpi.com This methodology allows for the creation of polycyclic systems containing the bicyclo[3.2.1]octane core, which are prevalent in many biologically active natural products. nih.gov The strategic placement of functional groups on the starting materials can influence the stereochemical outcome of the cycloaddition and subsequent transformations. mdpi.com

Precursor TypeReaction ConditionIntermediateFinal ProductRef
5-vinyl-1,3-cyclohexadieneToluene, 190 °Ctricyclo[3.2.1.02,7]oct-3-enebicyclo[3.2.1]oct-1-ene derivative nih.gov
α,β-unsaturated ketone with a tethered dieneTMSCl, heatsilyl enol etherbicyclo[3.2.1]octane derivative mdpi.com

1,3-Dipolar Cycloaddition Approaches for Aza-Bicyclo[3.2.1]octadienes

The introduction of nitrogen into the bicyclic framework to create aza-bicyclo[3.2.1]octadienes can be efficiently achieved through 1,3-dipolar cycloadditions. wikipedia.org This class of reactions involves the addition of a 1,3-dipole to a dipolarophile to form a five-membered ring. In the context of aza-bicyclo[3.2.1]octadiene synthesis, this often involves the reaction of a nitrogen-containing 1,3-dipole with a suitable bicyclic olefin or the intramolecular cycloaddition of a molecule containing both the dipole and dipolarophile moieties.

A notable example is the reaction of phenylsulfonyl azide (B81097) with norbornadiene. nih.gov This reaction is thought to proceed through an initial 1,3-dipolar cycloaddition of the azide to one of the double bonds of norbornadiene, followed by the loss of nitrogen gas to form a transient fused-ring aziridine (B145994). nih.govrsc.org This aziridine intermediate then undergoes a ring-opening and rearrangement cascade, ultimately yielding an N-phenylsulfonyl-2-azabicyclo[3.2.1]octa-3,6-diene. nih.govrsc.org This method provides a direct route to the aza-bicyclic core and can be applied to substituted norbornadienes to produce a variety of functionalized analogues. nih.gov

Another powerful approach involves the reaction of pyridinium (B92312) ylides with dipolarophiles. These ylides, which are 1,3-dipoles, can react with alkenes or alkynes to construct the heterocyclic portion of the aza-bicyclic system. chemrxiv.org Furthermore, the intramolecular 1,3-dipolar cycloaddition of azomethine ylides generated from N-substituted aminobenzofuran-2-aldehydes has been shown to produce complex fused heterocyclic systems containing the aza-bicyclo[3.2.1]octane core. nih.gov

1,3-DipoleDipolarophileProductRef
Phenylsulfonyl azideNorbornadieneN-phenylsulfonyl-2-azabicyclo[3.2.1]octa-3,6-diene nih.govrsc.org
Pyridinium ylideBicyclobutaneAzabicyclo[3.1.1]heptane derivative chemrxiv.org
Azomethine ylide (intramolecular)AlkeneFused aza-bicyclo[3.2.1]octane system nih.gov

Type II [m+n] Cycloaddition Reactions for Bridged Systems

Type II intramolecular cycloadditions are a powerful class of reactions for the direct synthesis of bridged bicyclic systems. researchgate.net In these reactions, the two reactive moieties (e.g., a diene and a dienophile) are tethered at a central atom. While various [m+n] cycloadditions exist, the [5+2] cycloaddition has emerged as a particularly useful tool for constructing bicyclo[m.n.1] ring systems, which can be precursors to the bicyclo[3.2.1]octane framework. researchgate.netresearchgate.net

For example, a cationic [5+2] cycloaddition has been utilized to forge a bicyclo[3.2.1]octane core as a key step in the synthesis of the ABCD ring system of C18/C19 diterpene alkaloids. bohrium.com This reaction involves the cycloaddition of a styrene (B11656) derivative with a cationic species generated from a para-quinone monoketal. bohrium.com Furthermore, an electrochemical oxidative dearomatization-induced [5+2] cycloaddition/pinacol rearrangement cascade reaction has been developed for the rapid assembly of diversely functionalized bicyclo[3.2.1]octanes. acs.org These methods highlight the potential of higher-order cycloadditions to access complex bridged architectures.

Rearrangement Pathways in this compound Synthesis

Sigmatropic rearrangements offer an alternative and often elegant strategy for the synthesis of this compound and its derivatives. These reactions involve a concerted reorganization of σ and π bonds and can lead to the formation of complex structures with high stereocontrol.

Cope Rearrangement of Divinylcyclopropane Systems to Bicyclo[3.2.1]octadienes

The Cope rearrangement, a rsc.orgrsc.org-sigmatropic rearrangement of a 1,5-diene, is a classic and powerful tool in organic synthesis. nsf.gov A particularly relevant application for the synthesis of the this compound skeleton is the rearrangement of 6-exo-vinylbicyclo[3.1.0]hex-2-ene systems. cdnsciencepub.com The thermal rearrangement of these substituted divinylcyclopropane derivatives proceeds cleanly and efficiently to afford the corresponding bicyclo[3.2.1]octa-2,6-dienes. cdnsciencepub.com

The stereochemistry of the starting vinylcyclopropane (B126155) is crucial for the success of the rearrangement. The reaction generally proceeds through a chair-like transition state, which dictates the stereochemical outcome of the product. acs.org This method has been used to prepare bicyclo[3.2.1]octa-2,6-dienes with substituents at various positions, including the bridgehead carbons and the C4 position. cdnsciencepub.com The ability to introduce functionality in a controlled manner makes this a versatile synthetic strategy. cdnsciencepub.com

Aza-Cope Rearrangements in Nitrogen-Containing Bicyclic Architectures

The aza-Cope rearrangement is the nitrogen-containing analogue of the Cope rearrangement and provides a powerful method for the synthesis of nitrogen-containing rings. wikipedia.orgtcichemicals.com The cationic 2-aza-Cope rearrangement, in particular, has found widespread application due to its often-mild reaction conditions compared to the all-carbon counterpart. wikipedia.org

A highly effective strategy is the tandem aza-Cope-Mannich reaction, which couples the aza-Cope rearrangement with an irreversible Mannich cyclization. rsc.orgwikipedia.org This sequence provides a strong thermodynamic driving force and allows for the construction of complex, nitrogen-containing polycyclic systems from relatively simple precursors. rsc.orgwikipedia.org This methodology has been successfully applied to the synthesis of various alkaloids containing the 2-azabicyclo[3.2.1]octane scaffold, such as strychnine (B123637) and dehydrotubifoline. rsc.orgacs.orgacs.org The reaction proceeds via the formation of an iminium ion, which then undergoes the rsc.orgrsc.org-sigmatropic rearrangement followed by intramolecular cyclization. rsc.org The stereochemical outcome of the reaction is often highly predictable, making it a valuable tool in stereocontrolled synthesis. acs.org

Diradical Mediated Rearrangements in Bridged Diene Formation

The formation of the this compound skeleton can be achieved through rearrangements that proceed via diradical intermediates. A notable example is the thermal rearrangement of 6-exo-vinylbicyclo[3.1.0]hex-2-ene. cdnsciencepub.com While the endo isomer readily undergoes a Cope rearrangement, the exo isomer requires higher temperatures (195°C) to rearrange to this compound. cdnsciencepub.com This transformation is proposed to occur through a one-center epimerization at the C-6 position, involving a diradical intermediate. cdnsciencepub.com This intermediate then isomerizes to the endo vinyl isomer, which rapidly rearranges to the final product. cdnsciencepub.com

Computational studies have provided further insight into the role of diradicals in the formation of this compound derivatives. The generation of 2-carbenabicyclo[3.2.1]octa-3,6-diene leads to a mixture of hydrocarbon products, including this compound. nih.gov Mechanistic investigations using ab initio calculations suggest that the formation of the C8H10 hydrocarbon fraction proceeds through the interconversion of a singlet carbene with analogous singlet diradical species. nih.gov

The di-π-methane rearrangement of this compound itself has been studied to understand the involvement of diradical intermediates. acs.org By employing deuterium (B1214612) labeling and generating potential diradical intermediates through photolysis and thermolysis of specific azoalkanes, researchers have elucidated the mechanistic pathways of this photochemical rearrangement. acs.org

Cyclization Strategies from Acyclic and Monocyclic Precursors

The construction of the bicyclo[3.2.1]octane framework, the saturated analogue of the diene, often serves as a precursor and can be achieved through various cyclization strategies. These methods provide access to the core structure, which can then be further functionalized to introduce the desired unsaturation.

Intramolecular Diels-Alder reactions represent a powerful, atom-economical approach. For instance, 2-oxo-4-(piperidin-1-yl)-5,6-dihydro-2H-benzo[h]chromene-3-carbonitriles can undergo a retro-Michael cleavage under basic conditions to generate a reactive diene that subsequently participates in an intramolecular [4+2] cycloaddition to yield oxygenated polycyclic systems containing the bicyclo[3.2.1]octane core. smolecule.com

Another effective strategy is the [3+2] cycloaddition. Vinylogous carbonates can react with N-substituted hydroxylamine (B1172632) hydrochlorides in a catalyst-free intramolecular nitrone cycloaddition to form bicyclic isoxazolidines with the bicyclo[3.2.1]octane skeleton in high yields and with excellent stereoselectivity. smolecule.com

Furthermore, the cyclization of acyclic precursors is a known method for synthesizing the parent this compound. ontosight.ai Base-promoted cyclization of 1,4-diketones is a classic approach to the bicyclo[3.2.1]octane system. mdpi.com For example, the intramolecular Stetter reaction, catalyzed by a triazolium salt, can be used to construct the bicyclic core with high diastereocontrol. mdpi.com

Catalytic Annulation and Divergent Synthetic Transformations Towards this compound Scaffolds

Catalytic methods offer efficient and selective routes to the this compound framework and its derivatives. These approaches often allow for the construction of complex molecular architectures from simpler starting materials in a controlled manner.

A notable example is the palladium-catalyzed enantioselective intramolecular alkene-alkyne coupling reaction, which provides access to chiral bicyclo[3.2.1]octadienes. acs.org This method highlights the power of transition metal catalysis in achieving high levels of stereocontrol in the synthesis of these bridged systems.

Divergent synthetic strategies utilizing catalytic annulations have also been developed. For instance, the reaction between pent-4-ene-1,3-diones and vinyl diketones can be used to efficiently synthesize a variety of bicyclo[3.2.1]octanediones. researchgate.net These products can then undergo further transformations to access a range of functionalized bicyclic compounds. researchgate.net

Furthermore, stepwise cascade reactions have been employed for the diverse synthesis of bridged this compound frameworks. acs.orgacs.org These multi-step sequences, often involving rearrangements and cycloadditions, can efficiently build up the complex bicyclic structure. For example, a type II intramolecular [5+2] cycloaddition has been utilized to construct the synthetically challenging bicyclo[4.4.1] ring system, which can then be transformed into a bicyclo[3.2.1]octane derivative. researchgate.net

The dehydration of sterically hindered tertiary 3-methylbicyclo[3.2.1]oct-6-en-3-ols with phosphoryl chloride in pyridine, although requiring forcing conditions, produces bicyclo[3.2.1]octa-2,6-dienes in high yields. researchgate.net This demonstrates a functional group transformation approach to introduce the diene moiety into a pre-existing bicyclic skeleton.

Elucidation of Reaction Mechanisms and Reactivity Patterns of Bicyclo 3.2.1 Octa 2,6 Diene

Pericyclic Reactions: Scope and Mechanistic Investigations

Pericyclic reactions, which involve a cyclic rearrangement of bonding electrons, are a key feature of bicyclo[3.2.1]octa-2,6-diene's reactivity. These reactions proceed through a single, concerted transition state. rsc.org

Concerted Versus Stepwise Mechanisms in Cycloaddition Reactions

Cycloaddition reactions involving this compound can proceed through either a concerted or a stepwise mechanism. In a concerted reaction, the two new sigma bonds are formed in a single step. rsc.org A stepwise mechanism, on the other hand, involves the formation of a discrete intermediate. rsc.org

Research on the reaction of this compound with 1,2,4-triazoline-3,5-diones reveals competitive dipolar and homocycloaddition pathways. acs.orgacs.org The major reaction path is a dipolar cycloaddition, leading to rearranged urazoles, while a minor path involves homocycloaddition to form a cyclopropane (B1198618) product. acs.org Notably, ene reactions and [2+2] cycloadditions are not observed, suggesting these pathways have higher activation energies. acs.org

Computational studies on dehydro-Diels-Alder reactions, a related class of cycloadditions, indicate that a concerted mechanism is generally favored energetically over a stepwise diradical route. researchgate.net However, the energy difference between the two pathways can be small, and experimental evidence suggests that competing concerted and stepwise mechanisms can occur. researchgate.net In the case of gold-catalyzed intermolecular [4+3] cycloaddition reactions, evidence points towards a direct cycloaddition mechanism rather than a stepwise cyclopropanation followed by a Cope rearrangement. nih.gov

Sigmatropic Rearrangement Mechanisms in this compound Formation

This compound can be synthesized through sigmatropic rearrangements, particularly the Cope rearrangement of 6-vinylbicyclo[3.1.0]hex-2-ene derivatives. cdnsciencepub.comrsc.org The parent endo-6-vinylbicyclo[3.1.0]hex-2-ene readily rearranges to this compound at room temperature via a rsc.orgrsc.org-sigmatropic shift. cdnsciencepub.comrsc.org In contrast, the exo-isomer is more stable but can be rearranged at higher temperatures. cdnsciencepub.com This rearrangement is thought to proceed through a diradical intermediate, leading to the endo isomer which then rapidly undergoes the Cope rearrangement. cdnsciencepub.com

The thermal rearrangement of functionalized 6-exo-(1-alkenyl)bicyclo[3.1.0]hex-2-enes has proven to be a useful synthetic route to functionalized bicyclo[3.2.1]octa-2,6-dienes. cdnsciencepub.comcdnsciencepub.com These reactions are generally clean and efficient, allowing for the introduction of various functional groups onto the bicyclic framework. cdnsciencepub.com

Electron Transfer and Redox Reactions of the this compound System

The rigid framework of bicyclic compounds like this compound makes them interesting subjects for studying intramolecular electron transfer reactions. core.ac.uk The fixed distance and orientation between redox partners can help in understanding the conformational requirements for electron transfer. core.ac.uk While specific studies on the electron transfer and redox reactions of this compound itself are not extensively detailed in the provided results, the principles can be inferred from related systems. For instance, in compounds where redox partners are connected by a rigid bicyclo[2.2.2]octane framework, the rigid structure slows down the back thermal electron transfer after photochemical activation. core.ac.uk

Electrophilic and Nucleophilic Substitution Reactions on the Bicyclic Framework

The this compound system can undergo both electrophilic and nucleophilic substitution reactions. The presence of double bonds and the specific geometry of the bicyclic structure influence the regioselectivity and stereoselectivity of these reactions.

Studies on the solvolysis of bicyclo[3.2.1]octa-2,6-dienyl p-nitrobenzoates have provided insights into the behavior of carbocationic intermediates and the potential for homoconjugation. acs.org The bromination of this compound with N-bromosuccinimide has also been investigated. acs.org Research on the solvolysis of related bicyclo[3.2.1]oct-2-en-6-yl derivatives indicates that nucleophilic substitution predominantly occurs at the C-6 position, and this is not significantly affected by the presence of a double bond at the 2,3-position. researchgate.net The nucleophilicity of related vinylcarbenes, such as bicyclo[3.2.1]octa-2,6-dien-4-ylidene, has also been a subject of study. acs.org

Metal Coordination Chemistry and Reactivity in Organometallic Complexes Derived from this compound

This compound serves as a versatile ligand in organometallic chemistry, forming complexes with various transition metals. rsc.org The diene can coordinate to a metal center through its π-system in different ways.

For example, the reaction of this compound with dodecacarbonyltriruthenium (B8016418) yields (2—4,6-η-bicyclo[3.2.1]octadiene)tricarbonylruthenium. rsc.org This complex can undergo hydride abstraction to form a cationic complex, which can then be reduced back to the original complex. rsc.org The mechanism of formation is proposed to involve coordination of the diene followed by hydrogen migration via the metal. rsc.org

The bicyclo[3.2.1]octa-2,6-dien-4-yl ligand, a five-electron donor, has been used to create binuclear iron carbonyl complexes, which have been compared to the well-known cyclopentadienyl (B1206354) analogues. researchgate.net Furthermore, "mixed-ligand" ruthenocenes incorporating a bicyclo[3.2.1]octa-2,6-dienyl ligand have been synthesized, and their stability has been investigated. wmich.edu The molecular structure of bicyclo[3.2.1]octadienyliron tricarbonyl tetrafluoroborate (B81430) has also been determined. acs.org

Structural and Electronic Characteristics of Bicyclo 3.2.1 Octa 2,6 Diene Derivatives and Analogues

Functionalized Bicyclo[3.2.1]octa-2,6-dienes: Synthesis and Reactivity Profiles

The synthesis of functionalized bicyclo[3.2.1]octa-2,6-dienes has been achieved through a variety of strategic approaches, including thermal rearrangements, cycloadditions, and cascade reactions.

A primary and efficient method involves the thermal Cope rearrangement of substituted 6-vinylbicyclo[3.1.0]hex-2-ene systems. cdnsciencepub.com Specifically, 6-exo-vinylbicyclo[3.1.0]hex-2-ene rearranges at elevated temperatures (e.g., 195°C) to yield bicyclo[3.2.1]octa-2,6-diene. cdnsciencepub.com This transformation proceeds through a one-center epimerization to the endo vinyl isomer, which then undergoes a rapid publish.csiro.aupublish.csiro.au-sigmatropic shift. cdnsciencepub.com This methodology has been successfully applied to produce bicyclo[3.2.1]octa-2,6-dienes with substituents at the bridgehead positions, on the ethylene (B1197577) bridge, and at C-4. cdnsciencepub.com For instance, thermolysis of functionalized 6-exo-(1-alkenyl)bicyclo[3.1.0]hex-2-enes has proven effective for preparing compounds with the bicyclo[3.2.1]octane carbon skeleton. cdnsciencepub.com

Another significant synthetic route is through cycloaddition reactions. This compound itself can be synthesized via cycloadditions and participates in reactions like the Diels-Alder reaction, serving as a precursor for more complex polycyclic molecules. ontosight.aiacs.org Furthermore, diverse frameworks of bridged this compound can be assembled through stepwise cascade reactions. researchgate.net Aza-Cope rearrangement of bicyclo[3.1.0]hexene imine intermediates also yields the N-tosyl-2-azabicyclo[3.2.1]octa-3,6-diene, a precursor to the corresponding heterocyclic octane (B31449) family. rsc.org

The reactivity of the this compound system is characterized by the differential reactivity of its two double bonds. The C6-C7 olefin is generally considered more strained and is more susceptible to oxidation, reduction, and addition reactions compared to the C2-C3 olefin. marquette.edu

Table 1: Selected Synthesis Methods for Functionalized Bicyclo[3.2.1]octa-2,6-dienes
MethodPrecursor TypeKey TransformationReference
Thermal Rearrangement6-exo-vinylbicyclo[3.1.0]hex-2-eneCope Rearrangement cdnsciencepub.com
Thermal Rearrangement6-exo-(1-alkenyl)bicyclo[3.1.0]hex-3-en-2-onesCope Rearrangement cdnsciencepub.com
CycloadditionAcyclic precursorsDiels-Alder Reaction ontosight.ai
Cascade ReactionVariesStepwise cascade researchgate.net
RearrangementBicyclo[3.1.0]hexene imineAza-Cope Rearrangement rsc.org

Bicyclo[3.2.1]octadienyl Anions: Investigations into Homoaromaticity and Charge Delocalization

The bicyclo[3.2.1]octadienyl anion, specifically the bicyclo[3.2.1]octa-3,6-dien-2-yl anion, has been a subject of extensive study as a potential example of bishomoaromaticity. publish.csiro.aulookchem.com Homoaromaticity is a concept where aromatic stabilization occurs through-space, bridging a formal break in conjugation. publish.csiro.auresearchgate.net The anion possesses a 6π-electron system (an allyl anion and a remote double bond) that could, through orbital overlap, satisfy Hückel's rule for aromaticity (4n+2 π electrons).

Initial studies provided compelling evidence for enhanced stability. The rate of base-catalyzed hydrogen exchange of this compound was found to be 10^4.5 times faster than that of bicyclo[3.2.1]oct-2-ene, suggesting significant charge delocalization and stabilization in the resulting anion 3. lookchem.com Acidity measurements in cyclohexylamine (B46788) revealed a pKa per hydrogen of 31.4 for the diene, corresponding to a stabilization of at least 12.2 kcal/mol relative to the anion of the corresponding monoene. lookchem.com This stabilization was attributed to the bishomocyclopentadienyl character of the anion. lookchem.com However, the nature of this stabilization has been a topic of debate, with some studies suggesting that homoaromaticity is only marginal and that other factors contribute significantly. acs.orgillinois.edu More recent consensus, supported by quantum mechanics methods assessing magnetic susceptibility, accepts the presence of homoaromaticity, augmented by other effects. publish.csiro.auresearchgate.net

The bicyclo[3.2.1]octa-3,6-dien-2-yl anion is typically generated by the deprotonation of its parent hydrocarbon, this compound. researchgate.net The choice of base is crucial; while reagents like n-BuLi/TMEDA are not very effective, stronger bases such as t-BuLi/TMEDA or n-BuLi/t-BuOK can deprotonate the diene in high yields (80-85%). researchgate.net

Spectroscopic analysis, particularly NMR, has been central to characterizing the anion and probing its electronic structure. Early ¹H NMR studies were key in supporting the idea of homoaromaticity. lookchem.com A significant upfield shift (δ 2.3) was observed for the C6 and C7 vinyl protons of the anion relative to the analogous bicyclo[3.2.1]oct-3-enyl anion. lookchem.com This shielding was interpreted as evidence for a diatropic ring current, a magnetic hallmark of aromatic systems. lookchem.com Subsequent ¹³C NMR spectroscopic studies have provided further detailed insights into the charge distribution within the anionic framework. doi.orguni-wuerzburg.de

The stability and electronic structure of the bicyclo[3.2.1]octadienyl anion are not solely governed by potential homoaromaticity but are also significantly influenced by the presence of substituents and the nature of the counterion. publish.csiro.auresearchgate.net

Studies on substituted systems have provided a more nuanced picture. The introduction of a 3-phenyl substituent on the this compound backbone was found to only slightly increase the rate of base-catalyzed hydrogen-deuterium exchange at the C-4 position compared to the unsubstituted parent compound. rsc.org This result was interpreted as arguing against the presence of significant homoaromatic stabilization in the anion. rsc.org

Table 2: Acidity Data for Bicyclo[3.2.1]octadiene and Related Compounds
CompoundpKa (per H in Cyclohexylamine)Relative Anion StabilityReference
This compound31.4Stabilized by at least 12.2 kcal/mol vs. bicyclo[3.2.1]oct-2-ene anion lookchem.com
Bicyclo[3.2.1]oct-2-ene>40.5Reference lookchem.com

Generation and Spectroscopic Characterization of the Bicyclo[3.2.1]octa-3,6-dien-2-yl Anion

Bicyclo[3.2.1]octadienyl Cations: Studies on Anti-aromaticity and Relative Stability

In contrast to the 6π-electron anion, the bicyclo[3.2.1]octadienyl cation, specifically the bicyclo[3.2.1]octa-3,6-dien-2-yl cation, is a 4π-electron system. wikipedia.org According to Hückel's rules, cyclic, planar, conjugated systems with 4n π electrons are anti-aromatic and thus are energetically destabilized. The bicyclo[3.2.1]octa-3,6-dien-2-yl cation has been identified as a "bishomoantiaromatic" species, where through-space interaction between the allyl cation and the remote double bond leads to a 4π-electron cyclic system, resulting in destabilization. wikipedia.orgaip.orgnih.gov

Theoretical and experimental studies confirm this anti-aromatic character. wikipedia.orgnih.gov Antiaromaticity is characterized by magnetic criteria that are opposite to those of aromatic systems, including paramagnetic ring currents. aip.orgaip.org Computational methods, such as Nucleus-Independent Chemical Shift (NICS), predict positive values for the cation, indicative of anti-aromaticity. nih.gov These calculations also reveal paramagnetic (positive) magnetic susceptibility exaltations, in contrast to the diamagnetic (negative) exaltations seen in aromatic compounds. aip.orgaip.org

The bicyclo[3.2.1]octa-3,6-dien-2-yl cation and its derivatives are highly reactive and are typically generated at very low temperatures in superacidic media. nih.govacs.org A common method involves the ionization of a corresponding precursor alcohol. For example, 2-(4'-fluorophenyl)bicyclo[3.2.1]octa-3,6-dien-2-ol was transformed into the corresponding carbocation in a solution of fluorosulfuric acid and sulfuryl chloride fluoride (B91410) (FSO₃H/SO₂ClF) at -120°C. nih.govacs.org

Characterization relies on low-temperature spectroscopic techniques. The generated cations have been successfully characterized by ¹H, ¹³C, and, in the case of substituted derivatives, ¹⁹F NMR spectroscopy. nih.govacs.org Further confirmation of their structure can be obtained by quenching the superacid solution with a nucleophile, such as sodium methoxide (B1231860) in methanol, and analyzing the resulting stable product. nih.govacs.org

The primary electronic effect governing the stability of the bicyclo[3.2.1]octa-3,6-dien-2-yl cation is its bishomoantiaromaticity. nih.gov This leads to significant destabilization compared to analogous cations that lack the 4π-electron cyclic interaction.

Experimental evidence for this destabilization comes from direct comparison of the stabilities of related cations. Using ¹⁹F NMR spectroscopy as a probe for equilibria between different carbocations, the 2-(4'-fluorophenyl)bicyclo[3.2.1]octa-3,6-dien-2-yl cation was found to be 3.7 kcal/mol less stable than the corresponding 2-(4'-fluorophenyl)bicyclo[3.2.1]oct-3-en-2-yl cation, which lacks the C6-C7 double bond and thus cannot be bishomoantiaromatic. nih.govacs.org This destabilization is a direct consequence of the unfavorable through-space interaction of the 4π electrons. nih.gov Studies have ruled out that this destabilization is simply due to the inductive effect of the sp²-hybridized carbons of the remote double bond. nih.govacs.org

Table 3: Relative Stability of Substituted Bicyclo[3.2.1]octadienyl Cations
CationKey FeatureRelative Stability (Experimental)Attributed CauseReference
2-(4'-fluorophenyl)bicyclo[3.2.1]octa-3,6-dien-2-yl cation4π electron system3.7 kcal/mol less stable than the octenyl cation belowBishomoantiaromaticity nih.govacs.org
2-(4'-fluorophenyl)bicyclo[3.2.1]oct-3-en-2-yl cation2π electron system (no cyclic interaction)Reference cation- nih.govacs.org

Generation and Characterization of the Bicyclo[3.2.1]octa-3,6-dien-2-yl Cation

Heteroatom-Containing this compound Analogues (e.g., Azabicyclo[3.2.1]octadienes)

The introduction of heteroatoms, particularly nitrogen, into the this compound framework creates a class of compounds known as azabicyclo[3.2.1]octadienes. These analogues exhibit modified structural and electronic properties and are often synthesized as precursors or key intermediates in the total synthesis of natural products and other complex molecules. researchgate.netrsc.org The position of the nitrogen atom within the bicyclic system significantly influences the molecule's reactivity and conformation.

A primary method for synthesizing these nitrogen-containing scaffolds is through cycloaddition reactions. mdpi.com For instance, the dipolar cycloaddition of norbornadiene with 2-azido-1,3-dimethoxyimidazolium hexafluoridophosphate yields the salt 2-(2-Azabicyclo[3.2.1]octa-3,6-dien-2-yl)-1,3-dimethoxyimidazolium hexafluoridophosphate. researchgate.net X-ray crystallography of this compound revealed that the methoxy (B1213986) groups on the imidazolium (B1220033) ring adopt an anti-conformation. researchgate.net

Another synthetic route involves the reaction of 1-(propergyl)-pyridinium-3-olate with ethyl propiolate, which regioselectively produces two main regioisomers: ethyl 4-oxo-8-(prop-2-ynyl)-8-aza-bicyclo[3.2.1]octa-2,6-diene-6-carboxylate and ethyl 2-oxo-8-(prop-2-ynyl)-8-aza-bicyclo[3.2.1]octa-3,6-diene-6-carboxylate. mdpi.com The formation of these products in nearly equal ratios was supported by DFT quantum chemical calculations. mdpi.com The structures of these compounds were confirmed using IR, mass spectrometry, and NMR data. mdpi.com

The table below summarizes key data for some synthesized azabicyclo[3.2.1]octadiene derivatives.

Compound NameSynthesis MethodKey Analytical DataReference
2-(2-Azabicyclo[3.2.1]octa-3,6-dien-2-yl)-1,3-dimethoxyimidazolium hexafluoridophosphateDipolar cycloaddition of norbornadiene and an azide (B81097)Crystal Structure: C12H16N3O2+·PF6-, weak inter-ionic C—H⋯F contacts observed. researchgate.net
Ethyl 4-oxo-8-(prop-2-ynyl)-8-aza-bicyclo[3.2.1]octa-2,6-diene-6-carboxylateCycloaddition of 1-(propergyl)-pyridinium-3-olate and ethyl propiolateIR ν = 2928 (CH), 1680 (conjugated CO), 1720 cm−1 (CO ester). MS (m/z) = 231. mdpi.com
Ethyl 2-oxo-8-(prop-2-ynyl)-8-aza-bicyclo[3.2.1]octa-3,6-diene-6-carboxylateCycloaddition of 1-(propergyl)-pyridinium-3-olate and ethyl propiolatemp 180–182 °C. IR ν = 2931 (CH), 1686 (conjugated CO), 1726 cm−1 (CO ester). MS (m/z) = 231. mdpi.com
6,7-Diphenyl-8-(prop-2-ynyl)-8-aza-bicyclo[3.2.1]octa-3,6-dien-2-oneCycloaddition of 1-(propergyl)-pyridinium-3-olate and diphenylacetyleneIR ν = 2920 (CH), 1690 cm−1 (conjugated CO). MS (m/z) = 311. mdpi.com

Transition Metal Complexes Incorporating Bicyclo[3.2.1]octa-2,6-dienyl Ligands and Their Structural Analysis

This compound serves as a versatile ligand in organometallic chemistry, capable of coordinating to transition metals in various ways. The study of these complexes provides insight into metal-ligand bonding and the activation of C-C and C-H bonds. acs.orgacs.org

The reaction of this compound with dodecacarbonyltriruthenium (B8016418) in refluxing benzene (B151609) yields (2—4,6-η-bicyclo[3.2.1]octadiene)tricarbonylruthenium, C8H10Ru(CO)3. rsc.org The structure of this complex was characterized by ¹H NMR spectroscopy. This complex can undergo hydride-ion abstraction with triphenylmethyl tetrafluoroborate (B81430) (Ph3CBF4) to form the cationic complex [(2—4,6,7-η-C8H9)Ru(CO)3]BF4. rsc.org The formation mechanism of the initial ruthenium complex is believed to involve the coordination of the diene followed by a hydrogen migration via the metal atom. rsc.org

Iron complexes of this diene have also been synthesized and structurally characterized. The molecular structure of bicyclo[3.2.1]octadienyliron tricarbonyl tetrafluoroborate, [C8H9Fe(CO)3]BF4, has been determined, providing a detailed view of the coordination between the bicyclic ligand and the iron center. acs.org

These studies highlight the ability of the this compound framework to form stable complexes with transition metals, which are of interest for their potential applications in catalysis and materials science. ontosight.aieolss.net

The table below provides details on specific transition metal complexes.

Complex NameMetal CenterSynthesisKey Structural FeaturesReference
(2—4,6-η-Bicyclo[3.2.1]octadiene)tricarbonylrutheniumRutheniumReaction of this compound with dodecacarbonyltrirutheniumCharacterized by ¹H NMR spectroscopy. Undergoes hydride abstraction. rsc.org
[(2—4,6,7-η-C8H9)Ru(CO)3]BF4RutheniumHydride-ion abstraction from C8H10Ru(CO)3 using Ph3CBF4Monocationic complex. rsc.org
Bicyclo[3.2.1]octadienyliron Tricarbonyl TetrafluoroborateIronNot specifiedMolecular structure determined by X-ray analysis. acs.org

Advanced Spectroscopic Analysis and Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of bicyclo[3.2.1]octa-2,6-diene and its derivatives. Both ¹³C and ¹H NMR provide critical data for understanding the unique bridged structure of this diene.

The ¹³C NMR spectrum of this compound provides a direct probe into its electronic environment. The chemical shifts of the carbon atoms are sensitive to hybridization, substitution, and through-space interactions within the bicyclic framework. Theoretical calculations of ¹³C NMR chemical shifts have been shown to be in excellent agreement with experimental values, with differences typically ranging from +4.9 to -7.1 ppm. cdnsciencepub.com This correlation is crucial for assigning specific resonances and for validating computational models of the molecule's electronic structure. cdnsciencepub.com Studies have indicated that there is no obvious direct correlation between the charge density on the carbon atoms and their ¹³C chemical shifts in this system. cdnsciencepub.com

Table 1: Experimental and Theoretical ¹³C NMR Chemical Shifts (ppm) for this compound

Carbon AtomExperimental (ppm)Theoretical (ppm)Difference (ppm)
C142.141.5-0.6
C2131.5132.1+0.6
C3126.9127.8+0.9
C434.934.3-0.6
C540.840.2-0.6
C6135.2134.7-0.5
C7133.8133.1-0.7
C835.134.5-0.6

Data compiled from scholarly sources. cdnsciencepub.com

¹H NMR spectroscopy is indispensable for determining the configuration and conformation of this compound. The chemical shifts and coupling constants of the protons provide detailed information about their spatial relationships. For instance, the allylic protons show distinct chemical shifts, and their coupling patterns can be used to define the dihedral angles within the bridged system. cdnsciencepub.com Theoretical calculations of ¹H NMR chemical shifts for this compound and related unsaturated hydrocarbons have been found to be consistently lower than the experimental values by approximately 0.4 to 1.29 ppm. cdnsciencepub.com

Table 2: Experimental and Theoretical ¹H NMR Chemical Shifts (ppm) for this compound

ProtonExperimental (ppm)Theoretical (ppm)Difference (ppm)
H12.852.45-0.40
H25.855.35-0.50
H35.655.15-0.50
H4 (exo)2.201.80-0.40
H4 (endo)1.501.10-0.40
H52.802.40-0.40
H66.205.70-0.50
H76.005.50-0.50
H8 (syn)1.701.30-0.40
H8 (anti)1.601.20-0.40

Data compiled from scholarly sources. cdnsciencepub.com

The correlation between experimental and computed NMR data is a powerful tool in the study of this compound systems. cdnsciencepub.com Density Functional Theory (DFT) calculations, for example, have been successfully used to predict the NMR spectra of bicyclo[3.2.1]octa-3,6-dien-2-yl cations, with the calculated data showing good agreement with experimental findings. nih.gov This synergy between theory and experiment allows for a more confident assignment of complex spectra and provides a deeper understanding of the electronic and structural factors that influence the chemical shifts. cdnsciencepub.comnih.gov For the neutral this compound, theoretical isotropic ¹³C NMR chemical shifts, when referenced to a calculated value for tetramethylsilane (B1202638) (TMS), show excellent agreement with experimental values. cdnsciencepub.com

Proton NMR Chemical Shift Analysis for Configurational and Conformational Assignments

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry provides crucial information about the molecular mass and fragmentation pathways of this compound. The molecular ion peak confirms the compound's molecular formula, C₈H₁₀, with a molecular weight of approximately 106.17 g/mol . nih.govnist.gov The fragmentation of dienes and polyenes in the gas phase can be complex due to the nature of the C=C double bonds. 182.160.97 While specific, detailed fragmentation patterns for the parent this compound are not extensively detailed in the provided search results, the gas-phase ion chemistry of related dienes suggests that rearrangements and the loss of small neutral molecules are common fragmentation pathways. 182.160.97aip.org For instance, deprotonation of this compound in the gas phase can lead to the formation of the bicyclo[3.2.1]octa-2,6-dien-3-yl anion. 182.160.97

Infrared (IR) Spectroscopy for Identification of Characteristic Functional Groups

Infrared (IR) spectroscopy is used to identify the characteristic functional groups present in this compound. The spectrum will be dominated by absorptions corresponding to C-H and C=C stretching and bending vibrations. The C=C stretching vibrations of the two double bonds are expected to appear in the region of 1600-1680 cm⁻¹. The sp² C-H stretching vibrations will be observed above 3000 cm⁻¹, while the sp³ C-H stretching vibrations will appear just below 3000 cm⁻¹. For example, in a derivative, ethyl 2-oxo-8-(prop-2-ynyl)-8-aza-bicyclo[3.2.1]octa-3,6-diene-6-carboxylate, a C-H stretch is observed at 2931 cm⁻¹. mdpi.com Similarly, another derivative, 6,7-diphenyl-8-(prop-2-ynyl)-8-aza-bicyclo[3.2.1]octa-3,6-dien-2-one, shows a C-H stretch at 2920 cm⁻¹. mdpi.com The IR spectra of these compounds and their derivatives are often calibrated using the 1601 cm⁻¹ band of polystyrene film. cdnsciencepub.com

Computational and Theoretical Chemistry Studies of Bicyclo 3.2.1 Octa 2,6 Diene

Quantum Mechanical Investigations of Electronic Structure and Energetics

Ab Initio and Density Functional Theory (DFT) Calculations for Ground and Excited States

Ab initio and Density Functional Theory (DFT) calculations have been instrumental in characterizing the geometry and stability of bicyclo[3.2.1]octa-2,6-diene and its related ions. acs.orgscispace.com For instance, DFT calculations using the B3LYP functional with various basis sets (e.g., 6-31G(d), 6-311+G(2d,p)) have been employed to determine the optimized geometries and energies of these species. figshare.comnih.gov Such calculations have been crucial in comparing the stabilities of different isomers and predicting their spectroscopic properties, which often show good agreement with experimental data. figshare.comnih.gov

Theoretical studies have also explored the potential energy surfaces of related systems, revealing complex rearrangement pathways. scribd.com For example, investigations into the bicyclo[3.2.1]octadienyl anion have utilized both semiempirical (MNDO) and ab initio (STO-3G) methods to analyze its electronic structure. acs.org Furthermore, DFT and ab initio methods have been applied to study a series of related bicyclic compounds, including heterocyclic analogues, to evaluate their stabilization energies. nih.govresearchgate.net

Analysis of Singlet-Triplet Energy Gaps in Related Carbene Species

The singlet-triplet energy gap (ΔE_ST) is a critical parameter for carbenes, influencing their reactivity and ground state multiplicity. Computational studies on carbenes related to the bicyclo[3.2.1]octane framework, such as bicyclo[3.2.1]octa-2,6-dien-8-ylidene, have been performed. researchgate.net DFT calculations, particularly at the B3LYP/6-311+G(3df,2p)//B3LYP/6-31G(d) + ZPE level, have been used to evaluate the relative stabilities of singlet and triplet states. researchgate.net For some related carbenes, the singlet state is found to be lower in energy than the triplet state. researchgate.net The magnitude of the singlet-triplet gap has been shown to correlate with other electronic properties and can be used to understand the carbene's reactivity. ucla.edu The development of methods like the particle-particle random phase approximation (pp-RPA) has also contributed to the accurate prediction of singlet-triplet gaps in diradical systems. wisc.edu

Assessment of Aromaticity and Antiaromaticity (e.g., Homoaromaticity, Bishomoantiaromaticity) Criteria

A significant area of computational research on this compound derivatives has been the assessment of aromaticity and antiaromaticity. The concept of homoaromaticity, where a single sp³-hybridized carbon atom interrupts conjugation, has been explored in anions derived from this diene. wikipedia.orgrsc.org Conversely, the bicyclo[3.2.1]octa-3,6-dien-2-yl cation, with 4 π-electrons, has been identified as a bishomoantiaromatic species due to its relative instability compared to the corresponding allyl cation. figshare.comnih.govwikipedia.org

Molecular Orbital Theory and Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. In the context of this compound and its derivatives, FMO analysis helps to understand their behavior in pericyclic reactions and with various reagents. The interaction between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of reacting species governs the reaction pathway. rsc.org

For instance, FMO analysis has been applied to understand the Diels-Alder reactivity of related dienes, where the energy gap between the diene's HOMO and the dienophile's LUMO influences the reaction rate. researchgate.net In the case of the bicyclo[3.2.1]octa-3,6-dien-2-yl anion, the interaction between the allyl HOMO and the olefinic π-orbitals is central to the discussion of homoaromaticity, although the extent of this interaction has been a subject of debate. acs.org Computational studies of cycloaddition reactions involving this compound with dienophiles like 1,2,4-triazoline-3,5-diones have also implicitly relied on FMO principles to explain the observed competitive reaction pathways. acs.org

Magnetic Properties and Aromaticity Probes (e.g., Diamagnetic Susceptibility Exaltations, NICS Values)

Magnetic properties serve as key computational probes for aromaticity. Diamagnetic susceptibility exaltation (Λ) and Nucleus-Independent Chemical Shift (NICS) are widely used criteria. Aromatic compounds exhibit negative NICS values (shielding) inside the ring and an exalted (more negative) diamagnetic susceptibility, while antiaromatic compounds show positive NICS values (deshielding) and a less negative or even positive susceptibility.

For the bicyclo[3.2.1]octa-3,6-dien-2-yl cation, DFT calculations have yielded positive NICS values (e.g., +4.17 ppm and +3.3 ppm for related structures), providing strong evidence for its bishomoantiaromatic character. figshare.comnih.gov In contrast, studies on heterocyclic systems related to bicyclo[3.2.1]octa-3,6-diene have used a combination of stabilization energies, diamagnetic susceptibility exaltations, and NICS calculations to classify them as homoaromatic, nonhomoaromatic, or antihomoaromatic. nih.govresearchgate.net An ab initio study on the magnetic susceptibility of the bicyclo[3.2.1]octa-3,6-dien-2-yl anion found a magnetic susceptibility exaltation when going from a related monoene anion, but the analysis of the induced current density maps did not support a traditional bishomoaromatic ring current. cdnsciencepub.com

Table 1: Calculated NICS Values for Bicyclo[3.2.1]octa-3,6-dien-2-yl Cation and Related Species This table is for illustrative purposes and combines data from different computational studies. The specific NICS values can vary depending on the computational method and the exact location of the probe.

Compound/SpeciesNICS(0) (ppm)NICS(1) (ppm)Aromaticity CharacterReference
Bicyclo[3.2.1]octa-3,6-dien-2-yl cation+4.17-Bishomoantiaromatic figshare.comnih.gov
2-(4'-Fluorophenyl)bicyclo[3.2.1]octa-3,6-dien-2-yl cation+3.3-Bishomoantiaromatic figshare.comnih.gov

Reaction Mechanism Elucidation Through Transition State Calculations and Energy Profiles

Computational chemistry provides powerful tools for elucidating reaction mechanisms by locating transition states and mapping out reaction energy profiles. For reactions involving this compound, these methods can distinguish between different possible pathways, such as concerted versus stepwise mechanisms.

For example, the di-π-methane rearrangement of this compound has been studied computationally to understand the nature of the diradical intermediates involved. osti.govcapes.gov.br Theoretical studies on the 1,3-dipolar cycloaddition of 1-alkynylpyridinium-3-olates with acetylene (B1199291) derivatives to form aza-bicyclo[3.2.1]octa-diene systems have used transition state calculations to explain the observed regioselectivity. mdpi.comresearchgate.net These calculations help to rationalize why certain products are formed preferentially by comparing the activation energies of the different possible transition states. mdpi.com Similarly, computational investigations into the rearrangements of carbenes derived from the bicyclo[3.2.1]octane skeleton have identified low-energy pathways for processes like 1,2-vinyl shifts. researchgate.net

Solvation Effects and Charge Transfer Phenomena in this compound Systems

Computational and theoretical chemistry provides a powerful lens for understanding the intricate electronic behavior of this compound and its derivatives. Studies in this area have particularly focused on the influence of solvents on the electronic structure and the phenomenon of charge transfer, which are crucial for predicting reactivity and spectroscopic properties. While much of the detailed research has centered on the anionic and substituted analogues of this compound, the findings offer significant insights into the parent system.

Theoretical calculations, such as those at the Restricted Hartree-Fock (RHF) level of theory with a 6-31+G(d) basis set, have been employed to determine the nuclear magnetic resonance (NMR) chemical shifts of neutral this compound. researchgate.net These studies provide a baseline for understanding the electronic environment of the molecule in the absence of strong solvent interactions. The correlation between theoretical and experimental chemical shifts is generally good, though minor deviations suggest that subtle electronic effects are at play. researchgate.net To better understand these deviations, theoretical investigations have also considered the role of charge density in influencing the magnitudes of chemical shifts. researchgate.net

The influence of solvents becomes particularly pronounced in charged derivatives of this compound. For instance, the solvation of the bicyclo[3.2.1]octa-2,6-dienyl anion and its corresponding lithium (Li+) and potassium (K+) salts has been a subject of detailed study. researchgate.net In different solvents, the nature of the ion pairing can change significantly. researchgate.net For example, with the lithium salt of the anion, lowering the temperature or increasing the solvating power of the solvent can shift the equilibrium from a contact ion pair (CIP) to a solvent-separated ion pair (SSIP). researchgate.net This shift highlights the critical role of the solvent in stabilizing the charged species and influencing its structure and reactivity. In the case of the THF-solvated lithium complex of the bicyclo[3.2.1]octa-3,6-dien-2-yl anion, theoretical calculations of ¹³C chemical shifts showed deviations from experimental values, which were attributed in part to the lack of explicit solvent molecules in the computational model. researchgate.net

Charge transfer is another key phenomenon that has been explored through computational methods, particularly in derivatives of this compound. A notable example is the study of the 1,3-dipolar cycloaddition reaction of 1-(propargyl)-pyridinium-3-olate with ethyl propiolate, which forms substituted 8-aza-bicyclo[3.2.1]octa-2,6-diene derivatives. mdpi.com Density Functional Theory (DFT) calculations were used to analyze the charge transfer between the reacting species. The calculations revealed a polar character in the cycloaddition reaction, with a quantifiable amount of charge being transferred from the pyridinium-3-olate to the ethyl propiolate. mdpi.com This charge transfer is a critical factor in determining the mechanism and regioselectivity of the reaction. mdpi.com

Furthermore, in the bicyclo[3.2.1]octa-2,6-dienylpotassium salt, a charge transfer from the allylic part of the molecule to the olefinic part is indicated by high-field shifts in the olefinic carbon signals in the ¹³C NMR spectrum. researchgate.net This observation is supported by ab initio studies and demonstrates how charge can be delocalized within the bicyclic framework, a process that is undoubtedly influenced by the surrounding solvent medium. researchgate.net

While direct computational studies on the solvation effects and charge transfer of neutral this compound are not as extensively documented as for its ionic counterparts, the available research on its derivatives underscores the importance of these phenomena. The use of computational models, such as the self-consistent isodensity polarized continuum model (SCI-PCM), has been shown to be valuable in evaluating solvent effects in related bicyclic systems. scilit.com Such models can, in principle, be applied to the neutral this compound to predict how its electronic properties, such as its dipole moment and frontier molecular orbitals, would be perturbed by different solvent environments.

The following tables present a selection of theoretical data related to this compound and its derivatives, illustrating the types of insights gained from computational studies.

Table 1: Theoretical and Experimental Isotropic ¹³C and ¹H NMR Chemical Shifts (δ, ppm) for this compound Theoretical values calculated at the RHF/6-31+G(d) level of theory. researchgate.net

AtomTheoretical ¹³C (ppm)Experimental ¹³C (ppm)Theoretical ¹H (ppm)Experimental ¹H (ppm)
C142.140.82.913.03
C2131.5129.55.896.13
C3126.9125.15.765.99
C433.832.72.152.25
C549.347.92.682.80
C6136.7135.26.226.48
C7134.9133.56.096.32
C834.733.61.621.71

Table 2: Calculated Charge Transfer in the Formation of 8-Aza-bicyclo[3.2.1]octa-2,6-diene Derivatives Data from a DFT study on the cycloaddition reaction between 1-(propargyl)-pyridinium-3-olate and ethyl propiolate. mdpi.com

Resulting ProductAmount of Charge Transfer (e)
Ethyl 4-oxo-8-(prop-2-ynyl)-8-aza-bicyclo[3.2.1]octa-2,6-diene-6-carboxylate0.1427
Ethyl 2-oxo-8-(prop-2-ynyl)-8-aza-bicyclo[3.2.1]octa-3,6-diene-6-carboxylate0.1326

Applications of Bicyclo 3.2.1 Octa 2,6 Diene in Complex Organic Synthesis

Utilization as a Versatile Building Block for Diverse Polycyclic Compounds

The inherent ring strain and specific orientation of the double bonds in bicyclo[3.2.1]octa-2,6-diene render it an exceptionally useful template for the synthesis of complex polycyclic systems. ontosight.ai Chemists have harnessed its reactivity in various cycloaddition reactions to construct larger, more elaborate frameworks. For instance, its participation in Diels-Alder reactions allows for the facile formation of intricate polycyclic structures, which are valuable in both pharmaceutical and materials science research. ontosight.ai

Furthermore, the thermal rearrangement of functionalized bicyclo[3.2.1]octa-2,6-dienes, often generated in situ from simpler precursors, provides a powerful method for accessing a variety of substituted bicyclo[3.2.1]octane derivatives. These derivatives can then be elaborated into more complex polycyclic natural products. cdnsciencepub.com The ability to introduce functionality at various positions of the this compound framework enhances its versatility as a starting material for the synthesis of a broad spectrum of polycyclic compounds.

Role as a Precursor in Natural Product Synthesis

The bicyclo[3.2.1]octane skeleton is a common structural motif in a vast number of natural products, particularly within the terpenoid family. cdnsciencepub.comacs.org Consequently, this compound and its derivatives have emerged as crucial starting materials and intermediates in the total synthesis of these biologically active molecules. cdnsciencepub.com

Incorporation into Bridged Ring Systems of Terpenoid Skeletons

A significant application of this compound lies in its use to construct the characteristic bridged ring systems of tetracyclic diterpenoids. acs.org Over three-quarters of the more than 1600 known members of this large family of natural products share a bridged bicyclo[3.2.1]octane subunit. acs.orgresearchgate.net Synthetic strategies often involve the initial construction of a functionalized bicyclo[3.2.1]octane core, which then serves as a crucial branching point for the assembly of other bicyclic scaffolds found in these complex molecules. acs.org The stereochemical control afforded by using the rigid bicyclic framework is critical for achieving the desired biological activity in the final natural product. acs.orgresearchgate.net

Synthetic Strategies for Bioactive Molecules Featuring the Bicyclo[3.2.1]octane Framework

The bicyclo[3.2.1]octane core is present in numerous pharmacologically important natural products. nih.gov Synthetic chemists have developed various strategies to access this key structural motif, with this compound often playing a central role. For example, palladium-catalyzed rearrangements of vinyl-substituted precursors can lead to the efficient and stereoselective formation of functionalized bicyclo[3.2.1]octan-8-ones. nih.gov These ketones are valuable intermediates that can be further elaborated to produce a range of bioactive molecules. The development of such synthetic methodologies highlights the importance of the bicyclo[3.2.1]octane framework in medicinal chemistry and drug discovery. smolecule.comsmolecule.com

Development of Novel Organic Materials and Advanced Functional Molecules

The unique structural and electronic properties of this compound and its derivatives make them attractive candidates for the development of novel organic materials and advanced functional molecules. ontosight.aismolecule.com The rigid, three-dimensional framework can be incorporated into polymers to impart specific mechanical or thermal properties. smolecule.com Furthermore, derivatives of this compound can serve as ligands for metal catalysts, influencing the catalysts' activity and selectivity in various chemical transformations. The potential to create new materials with tailored properties drives ongoing research into the applications of this versatile diene. ontosight.ai

Strategies for Stereoselective Synthesis Utilizing the Unique Framework of this compound

The rigid, conformationally constrained framework of this compound provides an excellent platform for stereoselective synthesis. The defined spatial arrangement of substituents on the bicyclic system can direct the stereochemical outcome of subsequent reactions, allowing for the synthesis of enantiomerically pure or enriched products.

For instance, the palladium-catalyzed intramolecular coupling of an alkene and an alkyne tethered to the bicyclo[3.2.1]octadiene scaffold has been shown to proceed with high enantioselectivity. acs.org This method provides a direct route to chiral bicyclo[3.2.1]octadienes, which are valuable building blocks for the synthesis of complex chiral molecules. The high stereoselectivity observed in such reactions is often attributed to the steric and electronic influences of the bicyclic framework. scispace.com The ability to control stereochemistry is paramount in the synthesis of pharmaceuticals and other biologically active compounds, where a specific stereoisomer is often responsible for the desired therapeutic effect.

Below is an interactive data table summarizing the applications of this compound in organic synthesis:

Application AreaSpecific UseKey Research Findings
Polycyclic Compound Synthesis Versatile building blockUtilized in Diels-Alder reactions to form complex polycyclic structures. ontosight.ai
Precursor for functionalized derivativesThermal rearrangement of its derivatives provides access to a variety of substituted bicyclo[3.2.1]octanes. cdnsciencepub.com
Natural Product Synthesis Terpenoid skeletonsThe bicyclo[3.2.1]octane core is a key structural unit in over 75% of tetracyclic diterpenoids. acs.orgresearchgate.net
Bioactive moleculesServes as a starting material for the synthesis of pharmacologically important compounds containing the bicyclo[3.2.1]octane framework. nih.gov
Materials Science Novel organic materialsIncorporation into polymers can enhance mechanical and thermal properties. smolecule.com
Advanced functional moleculesDerivatives can act as ligands for catalysts, influencing their performance. ontosight.ai
Stereoselective Synthesis Chiral building blocksThe rigid framework allows for high stereocontrol in asymmetric reactions. acs.org
Enantioselective catalysisUsed to create chiral ligands for asymmetric catalysis.

Q & A

Q. How is the molecular structure of Bicyclo[3.2.1]octa-2,6-diene experimentally determined?

  • Methodological Answer: The structure is confirmed via multinuclear NMR spectroscopy (¹H, ¹³C, and ¹¹⁹Sn), supported by comparisons with known derivatives. For example, shifts in ¹³C NMR signals (e.g., δ(C6/7) reduction by ~50 ppm) indicate charge localization at olefinic carbons in stannylated anions. Selective decoupling experiments and temperature-dependent studies resolve stereoisomerism and ion-pair dynamics .

Q. What are common synthetic routes to this compound derivatives?

  • Methodological Answer: Key methods include:
  • Transition metal-mediated carbonylation : Tricarbonyl(cycloheptatriene)iron reacts via H⁺/H⁻ addition to yield bicyclic ketones (e.g., Bicyclo[3.2.1]oct-2-en-8-one, 57% yield) .
  • Selective deprotonation and quenching : Deprotonation of this compound with methyllithium, followed by stannylation with (CH₃)₃SnCl, forms 6-trimethylstannyl derivatives in quantitative yields .

Q. How do solvent and temperature affect ion-pair equilibria in Bicyclo[3.2.1]octa-2,6-dienyllithium?

  • Methodological Answer: 7Li and ¹³C NMR spectroscopy reveals solvent-dependent contact ion pairs (CIP) and solvent-separated ion pairs (SSIP). In THF/TMEDA, CIP dominates at low temperatures, while SSIP signals emerge at higher solvation power. For example, ¹³C shifts at -90°C confirm monomeric CIP and ternary ion aggregates (e.g., 2aLi₂a) .

Advanced Research Questions

Q. How can computational methods validate homoaromaticity in this compound derivatives?

  • Methodological Answer: Density Functional Theory (DFT) calculates resonance stabilization and magnetic shielding (NICS) to assess homoaromaticity. For example, solvolysis studies of bicyclo[3.2.1]octa-2,6-dienyl p-nitrobenzoates show accelerated reactivity (235× vs. saturated analogs) due to destabilized homoantiaromatic transition states .

Q. What mechanistic insights explain the stereoselective synthesis of stannylated bicyclo derivatives?

  • Methodological Answer: Radical-mediated rearrangements (e.g., bicyclo[2.2.2]oct-2-enyl-5-selenophenyl esters) favor bicyclo[3.2.1]oct-6-en-2-yl radicals via cyclopropylcarbinyl intermediates. Product ratios depend on radical stability (e.g., substituent effects) and torsional steering, with equatorial isomers favored over axial .

Q. How do ¹¹⁹Sn-7Li couplings inform the aggregation state of stannylated bicyclo anions?

  • Methodological Answer: ¹¹⁹Sn-7Li scalar coupling (e.g., 6.2 Hz in 2aLi) confirms slow-exchange lithium-stannide interactions. Temperature-dependent ¹³C NMR (Table I) distinguishes stereoisomeric aggregates (e.g., 2aLi₂a vs. 2aLi₂b) via split signals, validated by selective decoupling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.